N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzothiazole ring fused with a furan ring, which is further substituted with a bromine atom and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 5-bromofuran-2-carboxylic acid. This reaction is often facilitated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild reaction conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or enzymes in bacterial cells, leading to cell death. The benzothiazole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core but differ in the substituents attached to the amide group.
2-Aminobenzothiazoles: These derivatives have an amino group at the 2-position of the benzothiazole ring and exhibit a wide range of biological activities.
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide is unique due to the presence of the bromofuran moiety, which imparts distinct chemical reactivity and biological activity. The combination of the benzothiazole and furan rings enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-10-6-5-8(17-10)11(16)15-12-14-7-3-1-2-4-9(7)18-12/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKHRBJALJDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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